(2,4-ジフルオロ-6-メトキシフェニル)ボロン酸

概要

説明

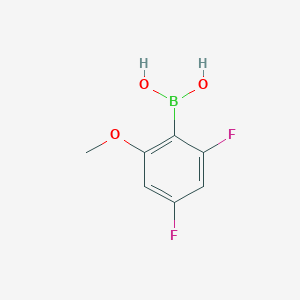

(2,4-Difluoro-6-methoxyphenyl)boronic acid is an organic boronic acid compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2,4-difluoro-6-methoxyphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Reaction Conditions

| Reagent | Role |

|---|---|

| Palladium Catalyst | Facilitates the transmetalation step |

| Base (e.g., K2CO3) | Deprotonates the boronic acid |

| Solvent (e.g., Toluene) | Medium for the reaction |

Case Study : A study demonstrated that using (2,4-difluoro-6-methoxyphenyl)boronic acid in Suzuki reactions led to high yields of biaryl compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

(2,4-Difluoro-6-methoxyphenyl)boronic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer therapies.

Applications in Drug Development

- Targeted Therapies : The compound has been utilized to develop potent inhibitors against specific cancer types. Its ability to form stable complexes with biological targets enhances its effectiveness as a drug candidate .

- Pharmaceutical Intermediates : It is involved in synthesizing active pharmaceutical ingredients (APIs), improving the efficiency of drug discovery processes.

Material Science

The compound's unique electronic properties make it valuable in developing advanced materials, including polymers and nanomaterials.

Material Applications

| Material Type | Application |

|---|---|

| Polymers | Used to enhance electrical conductivity |

| Nanomaterials | Improves performance in electronic devices |

Research indicates that incorporating (2,4-difluoro-6-methoxyphenyl)boronic acid into polymer matrices can significantly enhance their mechanical and electrical properties .

Bioconjugation Techniques

In biochemical research, (2,4-difluoro-6-methoxyphenyl)boronic acid is employed for bioconjugation, allowing researchers to attach biomolecules to various surfaces or other compounds.

Importance in Diagnostics

- Biomolecule Modification : The compound facilitates the modification of proteins and nucleic acids, which is crucial for developing diagnostic tools and therapeutic agents.

Environmental Chemistry

This compound has potential applications in environmental monitoring, particularly in developing sensors for detecting pollutants.

Sensor Development

準備方法

Synthetic Routes and Reaction Conditions

(2,4-Difluoro-6-methoxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate . The reaction typically proceeds under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (2,4-Difluoro-6-methoxyphenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and require the use of boronic acid derivatives and aryl halides . The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

(2,4-Difluoro-6-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.

Major Products

The major products of reactions involving (2,4-Difluoro-6-methoxyphenyl)boronic acid are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

作用機序

The primary mechanism of action for (2,4-Difluoro-6-methoxyphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.

類似化合物との比較

Similar Compounds

(2,6-Difluoro-4-methoxyphenyl)boronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

4-Methoxyphenylboronic acid: Lacks the fluorine substituents, which can affect its reactivity and the types of reactions it undergoes.

3,4-Difluoro-2-methoxyphenylboronic acid: Another fluorinated boronic acid with different substitution patterns, affecting its chemical properties and applications.

Uniqueness

(2,4-Difluoro-6-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions .

生物活性

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring two fluorine atoms and a methoxy group on the phenyl ring, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHB FO

- Molecular Weight : Approximately 256.09 g/mol

- Structure : The compound consists of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position.

Boronic acids, including (2,4-Difluoro-6-methoxyphenyl)boronic acid, are known to interact with various biological targets such as enzymes and proteases. The presence of fluorine can enhance binding affinity to these targets, while the methoxy group may improve solubility and overall bioactivity. Research indicates that this compound may inhibit specific pathways involved in disease processes, particularly in cancer and neurodegenerative disorders.

Biological Activity

-

Anticancer Activity :

- Boronic acids have been explored for their potential as proteasome inhibitors. For instance, studies suggest that (2,4-Difluoro-6-methoxyphenyl)boronic acid may exhibit similar properties to known proteasome inhibitors like bortezomib, which disrupts protein degradation pathways critical for cancer cell survival .

- Enzyme Inhibition :

-

Potential in Drug Development :

- Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for synthesizing complex organic molecules with potential therapeutic effects. This versatility allows researchers to explore structure-activity relationships (SAR) to optimize drug candidates.

Case Study 1: nSMase2 Inhibition

A study investigated the efficacy of (2,4-Difluoro-6-methoxyphenyl)boronic acid derivatives as nSMase2 inhibitors. The results indicated that modifications to the core structure could enhance potency while maintaining favorable pharmacokinetic properties. One compound demonstrated an IC value of 300 nM against nSMase2, indicating significant inhibitory activity .

Case Study 2: Anticancer Properties

In vitro studies have shown that boronic acid derivatives can inhibit cell cycle progression in cancer cell lines. For example, compounds similar to (2,4-Difluoro-6-methoxyphenyl)boronic acid have been reported to halt cell cycle progression at the G2/M phase, leading to growth inhibition in U266 cells .

Applications in Medicinal Chemistry

The unique properties of (2,4-Difluoro-6-methoxyphenyl)boronic acid suggest several applications:

- Drug Development : As a scaffold for designing new anticancer agents or neuroprotective drugs.

- Radiopharmaceuticals : Incorporating radioisotopes into its structure could facilitate targeted imaging or treatment strategies in oncology.

- Functional Materials : Its electronic properties may be harnessed to create new materials with specific functionalities.

特性

IUPAC Name |

(2,4-difluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRDVIXFPCTKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。